molecular formula C16H24N2O4S B4756838 N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide

N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide

Cat. No. B4756838
M. Wt: 340.4 g/mol
InChI Key: AKQYARHNGIWZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide, also known as Methylphenidate, is a widely used psychostimulant drug that is commonly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The drug is known to improve cognitive function, increase alertness and concentration, and reduce impulsivity and hyperactivity in individuals with ADHD.

Mechanism of Action

N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating attention, motivation, and mood. N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate blocks the reuptake of these neurotransmitters, which increases their availability in the brain and enhances their effects.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate has been shown to increase heart rate, blood pressure, and respiration rate. The drug also increases the release of glucose from the liver, which can lead to hyperglycemia. N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased alertness, concentration, and motivation.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate has several advantages for use in lab experiments. The drug is widely available and relatively inexpensive. N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate has also been extensively studied for its effects on cognitive function and behavior, making it a useful tool for researchers. However, there are also limitations to the use of N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate in lab experiments. The drug can have significant side effects, such as increased heart rate and blood pressure, which can complicate the interpretation of results. N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate can also be addictive, which can be a concern for researchers who are studying drug abuse and addiction.

Future Directions

There are several areas of future research that could be explored with N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate. One area of interest is the potential use of the drug in the treatment of other psychiatric disorders, such as depression and anxiety. Another area of interest is the potential use of N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate in combination with other drugs, such as antipsychotics or antidepressants, to enhance their effects. Additionally, there is a need for more research on the long-term effects of N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate use, particularly in children and adolescents who are prescribed the drug for ADHD.

Scientific Research Applications

N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. Studies have shown that the drug is effective in improving cognitive function, increasing attention and concentration, and reducing impulsivity and hyperactivity in individuals with ADHD. N-(4-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamideate has also been studied for its potential use in the treatment of other psychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-(4-methylphenyl)-N-(4-morpholin-4-yl-4-oxobutyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-14-5-7-15(8-6-14)18(23(2,20)21)9-3-4-16(19)17-10-12-22-13-11-17/h5-8H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQYARHNGIWZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CCCC(=O)N2CCOCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-N-[4-(morpholin-4-yl)-4-oxobutyl]methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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